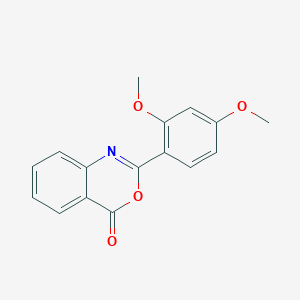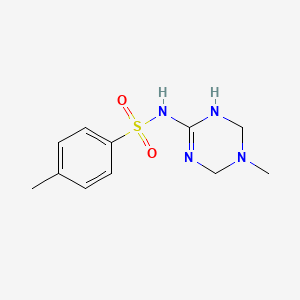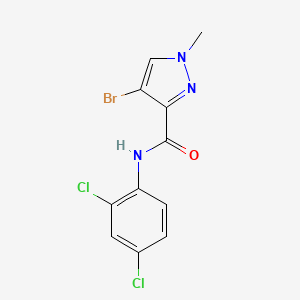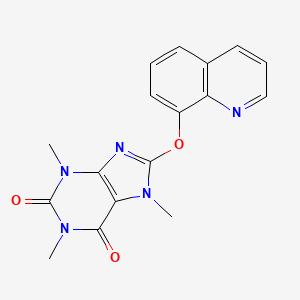
2,2,4-trimethyl-N-(3-nitrophenyl)-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-N-(3-nitrophenyl)-1(2H)-quinolinecarboxamide is a chemical compound belonging to the quinoline class. Quinolines and their derivatives are known for their wide-ranging applications in medicinal chemistry and as ligands in metal-catalyzed reactions.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions. For instance, a method for the synthesis of quinoline-8-carboxamides involved Pd-catalyzed couplings to introduce diversity in the final step of synthesis (Lord et al., 2009). Another study described the one-pot synthesis of quinoline-2-carboxylates starting from β-nitroacrylates and 2-aminobenzaldehydes (Gabrielli et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex. For example, the structure of 4-(phenylamino)quinoline-3-carboxamides, a class of gastric H+/K+-ATPase inhibitors, was determined by X-ray crystal-structure analysis (Uchida et al., 1995). These structures often involve significant intramolecular hydrogen bonding.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions. For example, 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones were synthesized via palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives can be diverse. For instance, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties were observed, showing different crystal packing patterns (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, were studied, showing intramolecular transfer of the enol proton to a nitrogen atom as a plausible mechanism for ketene formation (Jansson et al., 2006).
properties
IUPAC Name |
2,2,4-trimethyl-N-(3-nitrophenyl)quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-12-19(2,3)21(17-10-5-4-9-16(13)17)18(23)20-14-7-6-8-15(11-14)22(24)25/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXFPBSHQJHYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-N-(3-nitrophenyl)quinoline-1(2H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)


